N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives involves strategic chemical reactions to incorporate the trifluoromethyl group and the biphenylcarboxamide moiety. For example, derivatives such as 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide have been synthesized through reactions involving N, N'-disubstituted hydrazinecarbothioamide precursors, showcasing the versatility and reactivity of the thiadiazole ring under various conditions (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often elucidated using techniques like X-ray crystallography, NMR, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule, crucial for understanding its chemical reactivity and physical properties. For instance, N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been structurally characterized to reveal a planar configuration, highlighting the structural rigidity imparted by the thiadiazole core and its substituents (Li-Qiao Shi, 2011).
properties
IUPAC Name |
4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)14-21-22-15(24-14)20-13(23)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYFTVHLJLICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]biphenyl-4-carboxamide |
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